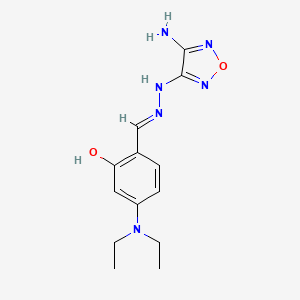
5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol is a chemical compound with potential applications in scientific research. It is a pyrimidinol derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol involves the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of certain kinases and phosphatases, proteins involved in cell signaling pathways. By inhibiting these enzymes and proteins, 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol can alter cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol are still being studied. It has been found to have antitumor and antimicrobial properties, suggesting that it may affect cancer cells and microorganisms. It has also been found to have neuroprotective properties, suggesting that it may protect neurons from damage. Additionally, it has been found to inhibit the activity of certain enzymes and proteins, suggesting that it may alter cellular processes.
実験室実験の利点と制限
The advantages of using 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol in lab experiments include its potential applications in studying enzymes, proteins, cancer, infectious diseases, and neurological disorders. Its ability to inhibit certain enzymes and proteins also makes it a useful tool in understanding their functions. The limitations of using 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol in lab experiments include the need for further research to fully understand its biochemical and physiological effects. Additionally, its potential toxicity and side effects need to be studied further.
将来の方向性
For research on 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol include studying its potential therapeutic applications in cancer, infectious diseases, and neurological disorders. Further research is also needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, research on its toxicity and side effects is needed to determine its safety for use in humans.
合成法
The synthesis of 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol has been achieved using various methods. One method involves the reaction of 2,4-dichloro-5-heptyl-6-methylpyrimidine with morpholine followed by reduction with sodium borohydride. Another method involves the reaction of 2,4-dichloro-5-heptyl-6-methylpyrimidine with morpholine in the presence of palladium on carbon catalyst followed by reduction with hydrogen gas. Both methods have been successful in synthesizing 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol.
科学的研究の応用
5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol has potential applications in scientific research. It has been found to inhibit the activity of certain enzymes and proteins, making it useful in studying their functions. It has also been found to have antitumor and antimicrobial properties, making it useful in cancer and infectious disease research. Additionally, it has been found to have neuroprotective properties, making it useful in studying neurological disorders.
特性
IUPAC Name |
5-heptyl-4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-3-4-5-6-7-8-14-13(2)17-16(18-15(14)20)19-9-11-21-12-10-19/h3-12H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEXTCFOSLOJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C(N=C(NC1=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(3-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B6123652.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![2-(ethylthio)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6123681.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)

![{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid](/img/structure/B6123740.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123745.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6123756.png)

![2-[4-(4-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6123767.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)